molecular formula C4H3NO5 B570995 2(5H)-Furanone,  4-hydroxy-3-nitro- CAS No. 114646-13-8

2(5H)-Furanone, 4-hydroxy-3-nitro-

Cat. No.: B570995
CAS No.: 114646-13-8
M. Wt: 145.07
InChI Key: ONTJEVRFUTZFTF-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-2(5H)-furanone (CAS 114646-13-8 or 855457-67-9) is a nitro-substituted derivative of the 2(5H)-furanone scaffold, with the molecular formula C₄H₃NO₅ and a molecular weight of 159.10 g/mol . The compound features a γ-lactone ring with hydroxyl (-OH) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. This structural motif is critical for its reactivity and biological activity.

2(5H)-Furanones are widely studied for their roles in quorum sensing (QS) inhibition, antibiofilm activity, and medicinal chemistry applications . For instance, 4-hydroxy-3-nitro-2(5H)-furanone has demonstrated biofilm inhibition in Aeromonas hydrophila at concentrations as low as 0.2 mg/mL, reducing biofilm mass by 83% .

Properties

CAS No.

114646-13-8

Molecular Formula

C4H3NO5

Molecular Weight

145.07

IUPAC Name

3-hydroxy-4-nitro-2H-furan-5-one

InChI

InChI=1S/C4H3NO5/c6-2-1-10-4(7)3(2)5(8)9/h6H,1H2

InChI Key

ONTJEVRFUTZFTF-UHFFFAOYSA-N

SMILES

C1C(=C(C(=O)O1)[N+](=O)[O-])O

Synonyms

2(5H)-Furanone, 4-hydroxy-3-nitro-

Origin of Product

United States

Preparation Methods

Direct Electrophilic Nitration

The nitration of 4-hydroxy-2(5H)-furanone represents a plausible route to introduce the nitro group at the 3-position. Electrophilic aromatic substitution (EAS) mechanisms, though typically applied to aromatic systems, may be adaptable to the electron-rich regions of the furanone ring. The hydroxyl group at position 4 activates the ring, directing nitration to the adjacent position (C3) due to its electron-donating resonance effects.

Hypothetical Procedure :

  • Substrate : 4-Hydroxy-2(5H)-furanone.

  • Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

  • Mechanism : Protonation of the hydroxyl group enhances ring activation, facilitating nitro group insertion at C3.

  • Challenges :

    • Over-nitration or oxidation side reactions due to the strong acidic conditions.

    • Instability of the nitro group under prolonged exposure to strong acids.

Table 1 : Optimized Conditions for Direct Nitration

ParameterValue
Temperature0–5°C
Reaction Time2–4 hours
HNO₃ Concentration65–70% (v/v)
Yield (Hypothetical)40–50%

Cyclization of Nitro-Substituted Precursors

Nitroalkene Cyclization

The Henry reaction (nitro-aldol reaction) between nitroalkanes and carbonyl compounds could generate nitro-substituted intermediates, which may undergo cyclization to form the furanone core. For example, a nitroacetic acid derivative reacting with a ketone or aldehyde under basic conditions could yield a nitro-enol intermediate, followed by acid-catalyzed cyclization.

Hypothetical Pathway :

  • Step 1 : Condensation of nitroacetic acid with glyoxal to form a nitro-enolate.

  • Step 2 : Acid-mediated cyclization to form the furanone ring.

  • Step 3 : Selective oxidation or tautomerization to stabilize the 4-hydroxy-3-nitro configuration.

Table 2 : Cyclization Parameters

ComponentRoleConditions
Nitroacetic AcidNitro Group SourceBasic pH (KOH/EtOH)
GlyoxalCarbonyl Component60°C, 6 hours
Cyclization AgentH₂SO₄ (0.5 M)Reflux, 2 hours

Oxidation of Nitro-Substituted Dihydrofuranones

Oxidative Dehydrogenation

Nitro-substituted dihydrofuranones, such as 3-nitro-4-hydroxy-2,5-dihydrofuranone, could undergo oxidation to introduce the α,β-unsaturated ketone moiety characteristic of 2(5H)-furanones. Ozonolysis or catalytic dehydrogenation methods, as seen in the synthesis of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), might be adapted.

Adapted Protocol from US4294767A :

  • Substrate : 3-Nitro-4-hydroxy-2,5-dihydrofuranone.

  • Oxidation : Ozone in methanol at -15°C, followed by reductive workup (NaHSO₃).

  • Cyclization : Reflux in acidic conditions to aromatize the ring.

Key Modification :

  • Replacement of alkylidene groups with nitro substituents necessitates inert atmospheres (N₂) to prevent nitro group reduction.

Challenges and Limitations

Regioselectivity in Nitration

The furanone’s non-aromatic nature complicates prediction of nitration sites. Computational modeling (e.g., DFT studies) could aid in identifying the most electrophilic position, likely C3 due to conjugation with the hydroxyl group.

Stability of the Nitro Group

Nitro groups are prone to reduction under acidic or reductive conditions. Protective strategies, such as temporary hydroxyl group acetylation, may improve intermediate stability during synthesis.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-hydroxy-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-2(5H)-furanone derivatives.

    Reduction: Formation of 4-hydroxy-3-aminofuranone.

    Substitution: Formation of various substituted furanone derivatives depending on the nucleophile used.

Scientific Research Applications

2(5H)-Furanone, 4-hydroxy-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-hydroxy-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Halogenated Analogues
  • 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, CAS 728-40-5): This chlorinated derivative is classified under nonhalogenated aromatics but contains halogen substituents.
  • (5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone: A halogenated furanone from algae Delisea pulchra, it inhibits biofilm formation in E. coli without affecting bacterial growth, similar to 4-hydroxy-3-nitro-2(5H)-furanone .
Hydroxy-Substituted Analogues
  • 4-Hydroxy-3-Methyl-2(5H)-Furanone (CAS 516-09-6): With a methyl group instead of nitro, this compound (C₅H₆O₃, MW 114.09) is less electrophilic. It is used in flavor chemistry but lacks reported QS inhibition .
Nitro- and Sulfur-Containing Derivatives
  • 4-Hydroxy-3-(Phenylacetyl)-2(5H)-Furanone (CAS 109480-19-5): A phenylacetyl-substituted derivative (C₁₂H₁₀O₄, MW 218.21) with synthetic yields up to 93% . Its bulkier substituent may hinder penetration into bacterial biofilms compared to the nitro analogue.

Physicochemical and Structural Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
4-Hydroxy-3-nitro-2(5H)-furanone 114646-13-8 C₄H₃NO₅ 159.10 -NO₂, -OH 83% biofilm inhibition at 0.2 mg/mL
4-Hydroxy-3-methyl-2(5H)-furanone 516-09-6 C₅H₆O₃ 114.09 -CH₃, -OH Flavorant; no QS inhibition reported
BMX-3 728-40-5 C₅H₃Cl₃O₃ 209.43 -Cl, -CCl₃, -OH Carcinogenicity studies
(5Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone N/A C₉H₁₁Br₂O₂ 338.00 -Br, -CH₂CH₂CH₂CH₃ Biofilm inhibition in E. coli
3,4-Dichloro-5-(2'-hydroxyethylamino)-2(5H)-furanone N/A C₆H₇Cl₂NO₃ 212.04 -Cl, -NHCH₂CH₂OH Antibacterial activity

Key Research Findings

QS Inhibition Specificity: Unlike broad-spectrum antibiotics, 4-hydroxy-3-nitro-2(5H)-furanone selectively disrupts QS pathways, reducing biofilm formation by A. hydrophila by 83% at 0.2 mg/mL without bactericidal effects .

Structural Trade-offs : Bulkier substituents (e.g., phenylacetyl in CAS 109480-19-5) reduce bioavailability compared to the compact nitro group .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-3-nitro-2(5H)-furanone?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous nitro-substituted furanones can be synthesized via nitration of hydroxyl precursors under controlled acidic conditions. Evidence from similar compounds suggests using nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the nitro group's position and lactone ring integrity .

Q. What spectroscopic techniques are most reliable for characterizing 4-hydroxy-3-nitro-2(5H)-furanone?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying proton environments (e.g., hydroxyl at δ 10–12 ppm, nitro group deshielding adjacent carbons) .
  • IR Spectroscopy : Confirms lactone C=O (~1750 cm⁻¹) and nitro (asymmetric/symmetric stretches ~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₄H₃NO₅, exact mass 145.00) and fragmentation patterns .

Q. What preliminary biological activities have been reported for nitro-substituted furanones?

  • Methodological Answer : Nitro-furanones exhibit antimicrobial potential, but results vary by substituents. For instance, 3-acetyl-2(5H)-furanone derivatives show activity against Staphylococcus aureus (MIC 32 µg/mL) via enzyme inhibition (e.g., disrupt NADH dehydrogenases) . Bioactivity screening should include standardized assays (e.g., broth microdilution) across multiple microbial strains to assess reproducibility .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing nitro-group side reactions?

  • Methodological Answer :

  • Temperature Control : Nitration at sub-ambient temperatures reduces decomposition .
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) before nitration to prevent oxidation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitro-group regioselectivity .
  • Post-Synthesis Analysis : Employ HPLC-PDA to quantify byproducts (e.g., di-nitrated isomers) and adjust reaction stoichiometry .

Q. How do computational models predict the reactivity of the nitro group in 4-hydroxy-3-nitro-2(5H)-furanone?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • MD Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • QSAR Studies : Correlate nitro-group electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to guide derivative design .

Q. How can contradictory bioactivity data be resolved in nitro-furanone research?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/FDA guidelines for antimicrobial testing to control variables (e.g., inoculum size, growth media) .
  • Purity Validation : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities .
  • Mechanistic Studies : Combine transcriptomics (e.g., RNA-seq) with enzyme inhibition assays to identify primary vs. secondary targets .

Q. What strategies enable the synthesis of asymmetrical derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Click Chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to diversify substituents at C-3/C-5 .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to modify the lactone ring .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to synthesize enantiopure derivatives for comparative bioactivity .

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